molecular formula C22H18FN3O3S B2368834 N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide CAS No. 923679-57-6

N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2368834
CAS No.: 923679-57-6
M. Wt: 423.46
InChI Key: OCUGSMLRARDGIQ-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide” is a chemical compound with the molecular formula C24H21FN4O3S2 . It has a molecular weight of 496.6 g/mol . The compound is characterized by the presence of a fluorobenzo[d]thiazol-2-yl group, a pyridin-4-ylmethyl group, and a pyrrolidin-1-ylsulfonyl group .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string, which provides a textual representation of the compound’s structure, is "InChI=1S/C24H21FN4O3S2/c25-20-4-3-5-21-22(20)27-24(33-21)29(16-17-10-12-26-13-11-17)23(30)18-6-8-19(9-7-18)34(31,32)28-14-1-2-15-28/h3-13H,1-2,14-16H2" . The compound’s canonical SMILES string, another form of structural representation, is "C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F" .


Physical and Chemical Properties Analysis

The compound has several notable computed properties. It has a XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 120 Ų, which can influence its ability to permeate cell membranes . The compound has a complexity value of 806, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide and its derivatives have shown promising results in antimicrobial and antituberculosis research. One study demonstrated the synthesis of thiazole-aminopiperidine hybrid analogues, including compounds similar to the specified chemical, which showed significant activity against Mycobacterium tuberculosis with promising non-cytotoxic properties at relevant concentrations (Jeankumar et al., 2013). Another research effort synthesized derivatives from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide showing good to moderate activity against selected bacterial and fungal microbial strains, pointing towards potential antibacterial applications (Anuse et al., 2019).

Cancer Research

In cancer research, compounds incorporating the benzo[d]thiazol moiety, similar to the specified chemical, have been explored for their therapeutic potentials. One study discovered N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide as a selective and efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer treatment, particularly in inhibiting tumor growth and angiogenesis (Borzilleri et al., 2006).

Neurological Research

Derivatives of this compound have been investigated in neurological research, particularly in the context of serotonin receptors and their implications in various neurological disorders. One study synthesized fluorine-18 labeled 5-HT1A antagonists, aiming to improve the understanding of serotonin levels in the brain and assess changes in receptor distribution, which is crucial for diagnosing and treating neurological conditions (Lang et al., 1999).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-17-7-3-5-15(20(17)29-2)21(27)26(13-14-9-11-24-12-10-14)22-25-19-16(23)6-4-8-18(19)30-22/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGSMLRARDGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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